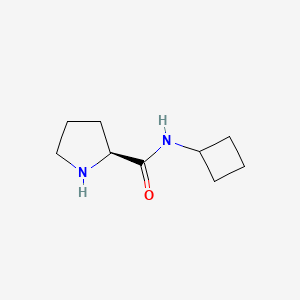

(2S)-N-cyclobutylpyrrolidine-2-carboxamide

Description

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring system in this compound exhibits characteristic five-membered ring conformational behavior governed by pseudorotation principles. Five-membered rings typically adopt either envelope or twisted conformations to minimize torsional strain and steric interactions. The pseudorotation pathway for pyrrolidine rings involves systematic interconversion between different puckered conformations characterized by phase angles ranging from 0° to 360° and maximum puckering amplitudes typically between 35° and 45°.

The presence of substituents at the C2 position significantly influences the conformational equilibrium of the pyrrolidine ring. Computational studies on related pyrrolidine derivatives demonstrate that the introduction of carboxamide functionality and the specific (S)-stereochemical configuration create conformational preferences that favor specific regions of the pseudorotation cycle. The pyrrolidine ring in this compound likely adopts conformations that minimize steric interactions between the carboxamide substituent and the ring methylene groups while maintaining optimal orbital overlap for conjugation effects.

| Conformational Parameter | Typical Range | Influence on Structure |

|---|---|---|

| Phase Angle (P) | 0°-360° | Defines puckering direction |

| Maximum Puckering Amplitude | 35°-45° | Controls degree of puckering |

| Envelope Conformations | E₀-E₄ | Asymmetric puckering |

| Twisted Conformations | T₀-T₄ | Symmetric puckering |

The conformational analysis reveals that substituted pyrrolidines often exist in dynamic equilibrium between two major conformational states, with the population distribution influenced by substituent effects and intramolecular interactions. For this compound, the carboxamide substituent at C2 likely stabilizes conformations where this group adopts pseudo-equatorial orientations to minimize 1,3-diaxial interactions with other ring substituents.

Cyclobutyl Substituent Spatial Orientation

The cyclobutyl substituent in this compound exhibits distinctive conformational characteristics derived from the inherent properties of four-membered ring systems. Cyclobutane rings typically adopt either planar or puckered conformations, with the energy difference between these states being relatively small, often less than 1 kilocalorie per mole. The puckered conformation involves one carbon atom displaced from the plane defined by the other three carbons, creating a butterfly-like structure that reduces torsional strain by minimizing eclipsing interactions between adjacent substituents.

The attachment of the cyclobutyl group to the carboxamide nitrogen creates additional conformational considerations related to the rotation around the C-N bond. This rotation is somewhat restricted due to partial double bond character resulting from resonance between the amide nitrogen lone pair and the carbonyl π-system. The cyclobutyl substituent can adopt different rotational conformers around this bond, with the preferred orientation influenced by steric interactions with the pyrrolidine ring system and electronic effects from the amide functionality.

The spatial orientation of the cyclobutyl group relative to the pyrrolidine ring system creates a three-dimensional molecular architecture that influences the compound's overall molecular recognition properties. The compact nature of the cyclobutyl ring, combined with its conformational flexibility, allows for adaptive binding interactions while maintaining structural rigidity in the core molecular framework. The puckering amplitude of the cyclobutyl ring typically ranges from 20° to 30°, providing sufficient conformational flexibility to accommodate different binding environments while preserving the ring's structural integrity.

Carboxamide Functional Group Geometry

The carboxamide functional group in this compound serves as the critical linkage between the pyrrolidine and cyclobutyl ring systems, exhibiting characteristic planar geometry due to resonance stabilization. The amide bond displays partial double bond character resulting from delocalization of the nitrogen lone pair into the carbonyl π-system, creating a planar arrangement of the C-N-C atoms with bond angles approaching 120°. This planar geometry restricts rotation around the C-N bond, leading to the existence of distinct rotational isomers or conformers.

The carbonyl oxygen atom adopts a specific orientation relative to the attached ring systems, with the C=O bond length typically measuring approximately 1.23 Ångstroms. The nitrogen atom maintains sp² hybridization with the lone pair participating in resonance with the carbonyl group, resulting in increased C-N bond strength and reduced basicity compared to simple amines. The geometric parameters of the carboxamide group are influenced by the electronic properties of both the pyrrolidine and cyclobutyl substituents, with electron-donating or electron-withdrawing effects modulating the degree of resonance stabilization.

| Geometric Parameter | Typical Value | Structural Significance |

|---|---|---|

| C=O Bond Length | 1.23 Å | Double bond character |

| C-N Bond Length | 1.33 Å | Partial double bond |

| O=C-N Angle | 120° | Planar geometry |

| C-N-C Angle | 120° | sp² hybridization |

The carboxamide functionality also influences the overall molecular conformation through intramolecular hydrogen bonding interactions and dipole-dipole effects. The carbonyl oxygen can serve as a hydrogen bond acceptor, while the amide hydrogen can function as a weak hydrogen bond donor, creating opportunities for intramolecular stabilization or intermolecular interactions that influence the compound's physical and chemical properties.

Properties

IUPAC Name |

(2S)-N-cyclobutylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(8-5-2-6-10-8)11-7-3-1-4-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRVTGPKTIGYAZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-cyclobutylpyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Introduction of the Cyclobutyl Group: This step involves the alkylation of the pyrrolidine ring with a cyclobutyl halide under basic conditions.

Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-cyclobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The cyclobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Uses

- The compound is being investigated for its potential as a pharmacologically active agent, particularly in the treatment of neurological disorders. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development targeting conditions such as anxiety, depression, and neurodegenerative diseases.

Mechanism of Action

- The mechanism of action involves modulation of neurotransmitter systems, potentially acting as an inhibitor or modulator of specific molecular targets. This interaction can influence various biochemical pathways related to mood regulation and cognitive function.

Organic Synthesis

Building Block for Complex Molecules

- (2S)-N-cyclobutylpyrrolidine-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and natural products due to its unique structural features.

Synthetic Routes

- The synthesis typically involves cyclization reactions to form the pyrrolidine ring, followed by alkylation to introduce the cyclobutyl group and amidation to create the carboxamide functional group. These steps can be optimized for yield and purity.

Biological Studies

Biochemical Assays

- The compound is employed in biochemical assays to study enzyme interactions and receptor binding. Its ability to selectively bind to certain biological targets makes it valuable for understanding biochemical pathways and developing therapeutic agents.

Case Studies

- A study demonstrated that this compound exhibited significant inhibitory effects on specific enzymes involved in neurotransmitter metabolism, suggesting its potential utility in modulating synaptic transmission.

Industrial Applications

Specialty Chemicals Development

- In industrial contexts, this compound is used in the formulation of specialty chemicals with tailored properties. Its chemical stability and reactivity make it suitable for various applications ranging from agrochemicals to polymer additives.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential drug candidate for neurological disorders; interacts with neurotransmitter systems. |

| Organic Synthesis | Building block for complex organic molecules; utilized in pharmaceutical development. |

| Biological Studies | Used in assays for enzyme interactions; aids in understanding biochemical pathways. |

| Industrial Applications | Development of specialty chemicals with specific properties; applicable in various industries. |

Table 2: Mechanism Insights

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of enzymes involved in neurotransmitter metabolism; potential therapeutic effects. |

| Receptor Modulation | Interacts with receptors influencing synaptic transmission; implications for mood regulation. |

Mechanism of Action

The mechanism of action of (2S)-N-cyclobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Cyclobutyl vs.

- Aromatic vs. Aliphatic Substituents : Pyridyl (e.g., 6-methylpyridin-2-yl) and indole groups enhance π-π stacking interactions but may reduce solubility compared to aliphatic cyclobutyl .

- Stereochemical Stability: (2S,4S)-4-(N-Boc)-phenylamino-5-oxoproline derivatives retain stereochemical integrity under synthesis conditions, a critical factor for chiral drug development .

Key Observations :

- HATU/DIPEA Efficiency : High yields (e.g., 82% for indole-carboxamide) highlight the effectiveness of HATU in activating carboxylic acids for amide bond formation .

- Steric Challenges: Bulky groups (e.g., Boc-protected phenylamino) require optimized conditions to prevent lactam ring opening or racemization .

Key Observations :

- Cyclobutyl Advantage : Aliphatic substituents like cyclobutyl may offer better solubility than highly aromatic analogs (e.g., thiadiazol-thiophene derivatives) .

- Safety Considerations : Compounds with oxidizing agent incompatibility (e.g., thiadiazol derivatives) require stringent handling protocols .

Biological Activity

(2S)-N-cyclobutylpyrrolidine-2-carboxamide is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a cyclobutyl group and a carboxamide functional group. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors such as amino acids.

- Introduction of the Cyclobutyl Group : Alkylation of the pyrrolidine ring with cyclobutyl halide under basic conditions.

- Formation of the Carboxamide Group : Conversion of a carboxylic acid to a carboxamide using ammonia or amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes or interact with G protein-coupled receptors, influencing pathways related to cognition and memory .

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, potentially through mechanisms involving apoptosis and interference with cellular signaling pathways .

- Neuroprotective Effects : There is evidence suggesting that compounds with similar structures can improve cognitive functions in animal models, indicating potential applications in treating neurodegenerative diseases .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which may be relevant in the context of metabolic disorders or cancer therapy.

Study 1: Anticancer Potential

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated selective cytotoxicity against liver (HepG2), prostate (PC-3), and ovarian (SK-OV-3) cancer cells while showing minimal toxicity towards non-cancerous cells. The mechanism was linked to the inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Study 2: Neuroprotective Effects

Another research effort focused on the cognitive enhancement properties of similar compounds. In vivo experiments indicated that derivatives of cyclobutyl-containing compounds could improve memory retention in rodent models, suggesting potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Primary Activity | Selectivity |

|---|---|---|---|

| (2S)-N-cyclopropylpyrrolidine-2-carboxamide | Cyclopropyl variant | Anticancer | Moderate |

| (2S)-N-cyclohexylpyrrolidine-2-carboxamide | Cyclohexyl variant | Neuroprotective | High |

| This compound | Cyclobutyl variant | Anticancer, Neuroprotective | High |

Q & A

Q. What are the optimal synthetic routes for (2S)-N-cyclobutylpyrrolidine-2-carboxamide?

Methodological Answer: Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with cyclobutylamine. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) to form an active ester intermediate, enabling amide bond formation with cyclobutylamine .

- Chiral retention : Ensure enantiomeric purity by employing (2S)-configured starting materials or chiral auxiliaries during synthesis. Techniques like asymmetric catalysis (e.g., Evans oxazolidinones) may stabilize stereochemistry .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product. Confirm purity via HPLC (>98%) .

Q. How is the chirality of this compound confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times to standards .

- Optical rotation : Measure specific rotation ([α]D) and compare to literature values for (2S)-configured pyrrolidine analogs .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or enzymes). Cyclobutyl’s strained ring may enhance binding via van der Waals interactions in hydrophobic pockets .

- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- SAR studies : Compare with analogs (e.g., N-ethyl or N-phenyl derivatives) to identify critical substituent effects on affinity .

Q. How does the cyclobutyl substituent influence metabolic stability compared to other N-substituents?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Cyclobutyl’s rigidity may reduce CYP450-mediated oxidation compared to flexible alkyl chains (e.g., N-ethyl) .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways. Identify primary metabolites (e.g., hydroxylation at cyclobutyl or pyrrolidine rings) .

- Comparative studies : Contrast half-life (t½) with N-methyl or N-cyclohexyl analogs. Cyclobutyl’s smaller size may enhance stability by minimizing steric hindrance .

Q. What analytical techniques resolve contradictions in reported reactivity data for pyrrolidine-2-carboxamide derivatives?

Methodological Answer:

- Controlled reactivity studies : Replicate oxidation/reduction reactions (e.g., using NaBH4 or KMnO4) under inert atmospheres. Monitor intermediates via in-situ IR or NMR to identify side products .

- Isotopic tracing : Use ¹⁵N-labeled amides to track substituent effects on hydrolysis rates. Cyclobutyl’s electron-withdrawing nature may accelerate hydrolysis versus N-alkyl groups .

- Cross-validation : Compare results across multiple labs using standardized protocols (e.g., ICH guidelines for stability testing) to minimize experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.